molecular formula C16H18N2O2 B4518190 N-(4-sec-butoxyphenyl)isonicotinamide

N-(4-sec-butoxyphenyl)isonicotinamide

Cat. No.: B4518190
M. Wt: 270.33 g/mol
InChI Key: YCRNEIUQGZPZRX-UHFFFAOYSA-N
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Description

N-(4-sec-butoxyphenyl)isonicotinamide is a synthetic derivative of isonicotinamide, a pyridine-based compound with a well-documented role in medicinal chemistry. The molecule comprises an isonicotinamide core (pyridine-4-carboxamide) linked to a 4-sec-butoxyphenyl group via an amide bond. The sec-butoxy substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and target binding compared to simpler analogs.

Properties

IUPAC Name

N-(4-butan-2-yloxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-3-12(2)20-15-6-4-14(5-7-15)18-16(19)13-8-10-17-11-9-13/h4-12H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRNEIUQGZPZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of isonicotinamide derivatives are highly dependent on substituents. Below is a comparative analysis of N-(4-sec-butoxyphenyl)isonicotinamide and structurally related analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features
This compound 4-sec-butoxyphenyl 298.35* Branched ether group; moderate lipophilicity
N-[4-(isobutyrylamino)phenyl]isonicotinamide 4-isobutyrylamino 283.33 Amide-linked isobutyryl group; polar
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)... 4-(trifluoromethyl)phenyl hydrazine 382.35† Electron-withdrawing CF₃ group; rigid hydrazine linker
N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide Benzylidene, 4-chlorophenyl ~450‡ Thiazolidinedione core; aromatic and halogen substituents

*Calculated based on formula C₁₆H₁₉N₃O₂.
†Based on compound 1 in .
‡Approximate value from .

  • Electron Effects : Unlike the electron-withdrawing trifluoromethyl group in , the sec-butoxy substituent is electron-donating, which may alter hydrogen-bonding capacity and target interactions.
  • Rigidity vs. Flexibility : The hydrazine linker in introduces rigidity, whereas the sec-butoxy group provides conformational flexibility, possibly affecting binding kinetics.

Pharmacological Activities

  • Antimicrobial Activity : Thiazolidinedione derivatives (e.g., compound 68 in ) exhibit broad-spectrum antimicrobial activity due to aromatic and halogen substituents. The sec-butoxyphenyl group may similarly enhance activity by modulating lipophilicity and target affinity.
  • Antitubercular Potential: Isonicotinamide derivatives with hydrazine linkers (e.g., ) show anti-tubercular activity. The sec-butoxy group’s bulk could influence interactions with Mycobacterium tuberculosis enzymes, though this requires experimental validation.
  • Co-Crystal Formation : Like other isonicotinamides, the target compound may form co-crystals with carboxylic acids or heterocycles (e.g., pyrazine), improving solubility and stability .

Key Research Findings and Gaps

  • Structure-Activity Relationships (SAR) : The sec-butoxy group’s impact on bioactivity remains underexplored. Comparative studies with tert-butoxy or linear alkoxy analogs could clarify its role.
  • Toxicity Data: No direct toxicological data exist for this compound. Extrapolation from structurally related GRAS compounds is insufficient for drug development purposes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-sec-butoxyphenyl)isonicotinamide
Reactant of Route 2
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N-(4-sec-butoxyphenyl)isonicotinamide

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